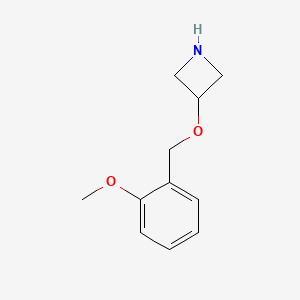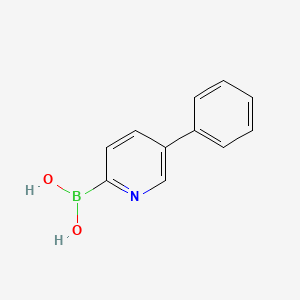![molecular formula C11H12FNO B11902699 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is a synthetic organic compound characterized by a spirocyclic structure, which includes a chroman ring fused to a cyclopropane ring The presence of a fluorine atom at the 6th position of the chroman ring and an amine group at the 2’ position of the cyclopropane ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Spirocyclization: The spirocyclic structure is formed by reacting the fluorinated chroman with a cyclopropane derivative under basic conditions.
Industrial Production Methods
Industrial production of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce the chroman ring to a dihydrochroman.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium iodide in acetone for halogen exchange or organolithium reagents for functional group substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides rigidity, improving selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sorbinil: A similar compound with a spirocyclic structure and a fluorine atom, used as an aldose reductase inhibitor.
6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: Another fluorinated spirocyclic compound with potential medicinal applications.
Uniqueness
6-Fluorospiro[chroman-4,1’-cyclopropan]-2’-amine is unique due to its specific combination of a chroman ring, a cyclopropane ring, a fluorine atom, and an amine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H12FNO/c12-7-1-2-9-8(5-7)11(3-4-14-9)6-10(11)13/h1-2,5,10H,3-4,6,13H2 |
InChI Key |
YMNMEYVEWFIAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C13CC3N)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
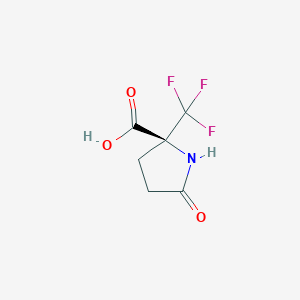
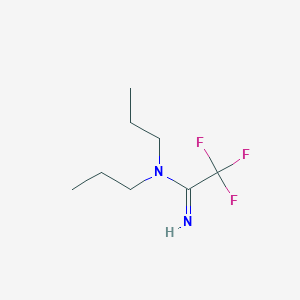

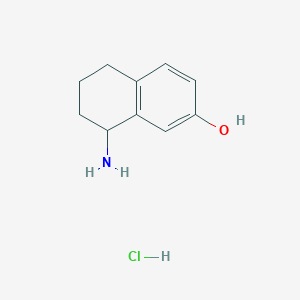
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)

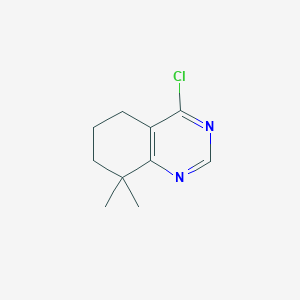
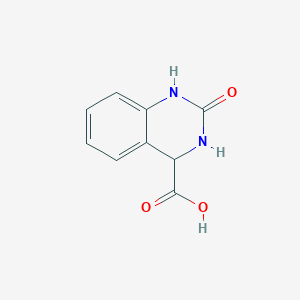

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
